![molecular formula C19H20N2O3S B2751505 N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-34-5](/img/structure/B2751505.png)
N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a chemical compound with diverse applications in scientific research. This versatile material holds promise in pharmacology, medicinal chemistry, and drug development due to its unique structure and potential therapeutic properties.
Molecular Structure Analysis
The molecular formula of this compound is C21H20N2O3 . It has a molecular weight of approximately 348.4 g/mol . The structure consists of a pyrroloquinoline core with a sulfonamide group and a dimethylphenyl substituent. The detailed 2D or 3D structure would require further analysis from specialized software or databases .Safety and Hazards
Scientific Research Applications
- This compound has shown promise in inhibiting cancer cell growth. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers. Its mechanism of action involves interfering with cell division and inducing apoptosis (programmed cell death) in cancer cells .
- N-(2,6-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Studies suggest that this compound has neuroprotective properties. It may help prevent neuronal damage and reduce oxidative stress in neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease .
- Researchers have explored the antibacterial and antifungal potential of this compound. It could be useful in developing new antimicrobial agents to combat drug-resistant pathogens .
- N-(2,6-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide may inhibit specific enzymes involved in disease processes. For instance, it could target enzymes related to inflammation, cancer, or metabolic disorders .
- PDT is a cancer treatment that uses light-activated compounds to selectively destroy cancer cells. This compound could serve as a photosensitizer in PDT, enhancing its effectiveness in localized tumor treatment .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antibacterial and Antifungal Activity
Enzyme Inhibition
Photodynamic Therapy (PDT)
Mechanism of Action
Target of Action
Similar compounds have been found to targetacetohydroxyacid synthase (AHAS) , a key enzyme involved in the biosynthesis of branched-chain amino acids.
Mode of Action
It can be inferred from similar compounds that it may act by inhibiting the activity of its target enzyme, ahas . This inhibition disrupts the synthesis of essential amino acids, leading to growth inhibition.
Biochemical Pathways
The compound’s action on AHAS affects the biosynthesis of branched-chain amino acids. This pathway is crucial for protein synthesis and cell growth. By inhibiting AHAS, the compound disrupts these processes, leading to growth inhibition .
Result of Action
The result of the compound’s action is the inhibition of growth, likely due to the disruption of protein synthesis and cell growth caused by the inhibition of AHAS .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-4-3-5-13(2)18(12)20-25(23,24)16-10-14-6-7-17(22)21-9-8-15(11-16)19(14)21/h3-5,10-11,20H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUWOMZERKKXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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